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Compound of Interest

Compound Name: PNU-200579

Cat. No.: B1678929

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PNU-200579, a primary metabolite
of the muscarinic receptor antagonist, Tolterodine. This document elucidates the core
physicochemical properties, metabolic pathways, and pharmacological activity of PNU-200579.
Detailed data is presented in structured tables, and relevant biological pathways are visualized
to facilitate a deeper understanding for researchers and professionals in drug development.

Core Molecular Data

PNU-200579, also known as Tolterodine 5-carboxylic acid, is the final major metabolite in the
biotransformation of Tolterodine.[1] Its fundamental molecular and physical data are
summarized below.
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Property Value Source
Molecular Formula C22H29NO3 [1112][3]
Molecular Weight 355.47 g/mol [2]

CAS Number 194482-44-5

3-[(1R)-3-[di(propan-2-
IUPAC Name yl)amino]-1-phenylpropyl]-4-

hydroxybenzoic acid

Tolterodine acid, Carboxy
Synonyms desfesoterodine, Tolterodine 5-

carboxylic acid

CC(C)N(CC--INVALID-LINK--
SMILES C2=C(C=CC(=C2)C(=0)0)0)
c(c)C

Metabolic Pathway of Tolterodine to PNU-200579

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways
mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-
methyl group by CYP2D6, leading to the formation of a pharmacologically active 5-
hydroxymethyl metabolite (Desfesoterodine or PNU-200577). This active metabolite is then
further oxidized to the inactive carboxylic acid, PNU-200579. A secondary pathway, more
prominent in poor metabolizers, involves the dealkylation of the nitrogen atom by CYP3A4.
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Metabolic pathway of Tolterodine.

Pharmacological Activity and Signaling

Tolterodine and its active metabolite, Desfesoterodine, are competitive antagonists of
muscarinic acetylcholine receptors (MAChRSs). These receptors are G-protein coupled
receptors that mediate various parasympathetic nervous system responses, including bladder
contraction. By blocking these receptors, particularly the M2 and M3 subtypes in the bladder,
Tolterodine and Desfesoterodine reduce detrusor muscle contractions, thereby alleviating
symptoms of overactive bladder.

In contrast, PNU-200579 is considered a pharmacologically inactive metabolite. While specific
binding affinity data (Ki or IC50 values) for PNU-200579 at muscarinic receptors are not readily
available in the public domain, its classification as "inactive" implies a significantly diminished
or non-existent antagonist activity at these receptors compared to the parent drug and the

active metabolite.
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Interaction with the M3 muscarinic receptor signaling pathway.

Experimental Methodologies
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General Method for Studying Tolterodine Metabolism

The biotransformation of Tolterodine, leading to the formation of PNU-200579, is typically
investigated using in vitro and in vivo models. A general experimental workflow is outlined
below.
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Workflow for Tolterodine metabolism studies.

Protocol for In Vitro Metabolism in Human Liver
Microsomes

 Incubation: Tolterodine is incubated with pooled human liver microsomes in the presence of
an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase) in a phosphate buffer at 37°C.
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e Reaction Termination: The reaction is stopped at various time points by the addition of a cold
organic solvent, such as acetonitrile or methanol.

o Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is
then collected and may be concentrated by evaporation.

» Chromatographic Separation: The extracted metabolites are separated using reverse-phase
high-performance liquid chromatography (HPLC) with a suitable gradient elution.

o Detection and Identification: Metabolites, including PNU-200579, are detected by UV
absorbance and identified by tandem mass spectrometry (MS/MS) by comparing their
fragmentation patterns with those of synthesized reference standards.

Conclusion

PNU-200579 is the final, inactive carboxylic acid metabolite of Tolterodine. Its formation is a
key step in the clearance of Tolterodine and its active metabolite, Desfesoterodine.
Understanding the properties and metabolic fate of PNU-200579 is essential for a complete
pharmacological and toxicological assessment of Tolterodine. This guide provides the
foundational technical information required for researchers and drug development
professionals working with this compound and its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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